Product packaging for 4-Ethyl isatin(Cat. No.:CAS No. 34934-05-9)

4-Ethyl isatin

Cat. No.: B1626421
CAS No.: 34934-05-9
M. Wt: 175.18 g/mol
InChI Key: CKFAWBMSCAGKKE-UHFFFAOYSA-N
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Description

4-Ethyl isatin, identified by the CAS number 34934-05-9, is a high-purity small molecule with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. This compound features the privileged isatin (1H-indole-2,3-dione) scaffold, a nitrogen-containing heterocyclic framework that is endogenous and found in several natural products. The structure of isatin allows for strategic chemical modifications at the N-1 position, the C-3 carbonyl group, and on the aromatic ring, making this compound a highly versatile and valuable building block for medicinal chemistry and drug discovery research. Isatin-based compounds have received considerable attention in anticancer drug discovery due to their diverse biological behavior. Research indicates that isatin hybrids can act as valuable models for developing new anti-cancer agents that may help overcome drug resistance and reduce side effects. These compounds have demonstrated mechanistic versatility, including the induction of apoptosis through mitochondrial pathway activation, caspase cascade stimulation (particularly caspase-9 and caspase-3), and modulation of key kinase targets such as VEGFR-2, EGFR, and CDK2. The isatin scaffold's flexibility allows for the rational design of powerful hybrids and conjugates that target multiple oncogenic pathways, showing promising cytotoxicity against various cancer cell lines, including breast, liver, colon, and lung carcinomas. This compound serves as a key synthetic intermediate for creating novel isatin-heterocyclic hybrids, such as isatin-thiazole-coumarin and isatin-hydantoin conjugates, which are explored for their multi-target therapeutic potential. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1626421 4-Ethyl isatin CAS No. 34934-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h3-5H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFAWBMSCAGKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550566
Record name 4-Ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34934-05-9
Record name 4-Ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Synthesis Routes for 4-Ethyl Isatin

Stolle Synthesis: Cyclization of Isonitrosoacetanilide Derivatives

The Stolle method remains the most widely reported approach for synthesizing this compound. This two-step process begins with the preparation of N-((3-ethylphenyl)-2-hydroxyimino)acetamide (isonitrosoacetanilide) from 3-ethylaniline, followed by cyclization under acidic conditions.

Step 1: Synthesis of Isonitrosoacetanilide

3-Ethylaniline reacts with chloral hydrate, hydroxylamine hydrochloride, and hydrochloric acid in aqueous sodium sulfate. This forms the isonitrosoacetanilide intermediate through a condensation reaction. For example, 5.4 g of 3-ethylaniline yields 7.6 g of the intermediate after crystallization.

Step 2: Acid-Catalyzed Cyclization

The intermediate undergoes cyclization in concentrated sulfuric acid at 50–80°C. A representative procedure involves adding 10.0 g (0.05 mol) of isonitrosoacetanilide to preheated sulfuric acid (60 mL) and water (9 mL) at 50°C. After maintaining the mixture at 80°C for 10 minutes, cooling and ice quenching yield a crude product containing 4-ethyl and 6-ethyl isatins in a 0.68:1 ratio. Dichloromethane extraction and evaporation provide a combined yield of 84%.

Table 1: Key Reaction Parameters for Stolle Synthesis

Parameter Value/Description Source
Starting Material 3-Ethylaniline
Cyclization Temperature 50–80°C
Acid Concentration 98% H₂SO₄
Reaction Time 10 minutes at 80°C
Yield (Crude Product) 84%
4-Ethyl:6-Ethyl Ratio 0.68:1

Martinet and Gassman Alternative Approaches

While less commonly reported for this compound, the Martinet method (using nitrobenzene derivatives) and Gassman synthesis (employing oxalyl chloride) are viable for simpler isatins. However, these methods struggle with meta-substituted precursors like 3-ethylaniline due to regioisomerism and reduced yields (<50%).

Regioisomer Management and Purification Strategies

Origin of 4-Ethyl/6-Ethyl Isatin Mixtures

The cyclization of 3-ethyl-substituted intermediates inherently produces regioisomers due to competing ring-closure pathways. The 4-ethyl isomer forms when cyclization occurs para to the ethyl group, while the 6-ethyl isomer arises from ortho closure. Electronic and steric factors favor the 6-ethyl isomer, explaining the 0.68:1 ratio observed in standard conditions.

Optimization of Cyclization Conditions

Acid Composition and Temperature Effects

Replacing sulfuric acid with polyphosphoric acid (PPA) at 100°C increases reaction rates but degrades heat-sensitive products. A hybrid approach using 70% H₂SO₄ at 60°C for 30 minutes balances yield (78%) and isomer ratio (0.71:1).

Table 2: Impact of Reaction Conditions on Isatin Synthesis

Condition Yield (%) 4-Ethyl:6-Ethyl Ratio
98% H₂SO₄, 80°C, 10 min 84 0.68:1
70% H₂SO₄, 60°C, 30 min 78 0.71:1
PPA, 100°C, 5 min 65 0.63:1

Solvent and Stoichiometry Adjustments

Increasing the water content from 9 mL to 15 mL in the sulfuric acid mixture reduces exothermicity, improving safety without significantly affecting yields (82%). Stoichiometric excess of sulfuric acid (2.5 equiv) enhances cyclization efficiency by stabilizing reactive intermediates.

Emerging Synthetic Strategies

Microwave-Assisted Cyclization

Preliminary studies on analogous isatins show that microwave irradiation at 100°C for 2 minutes in H₂SO₄ increases yields to 89% while maintaining isomer ratios. This method remains untested for this compound but presents a promising avenue for rapid synthesis.

Enzymatic Oxidation Approaches

Recent advances in biocatalysis suggest that engineered monooxygenases could oxidize 3-ethylindole to this compound. While no direct evidence exists for this substrate, related systems achieve 40–60% yields for unsubstituted isatin.

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

Using 3-ethylaniline (≈$120/kg) as the starting material, the Stolle method produces this compound at ≈$450/kg, assuming 84% yield. Alternative routes employing 4-ethyl-2-nitrobenzaldehyde (≈$310/kg) via the Sandmeyer method are prohibitively expensive (>$900/kg).

Waste Management Protocols

Each kilogram of this compound generates 8–10 L of acidic waste (pH <1). Neutralization with calcium carbonate produces 2.3 kg of gypsum (CaSO₄) per batch, requiring dedicated disposal facilities.

Chemical Reactions Analysis

Oxidation Reactions

4-Ethyl isatin undergoes oxidation at the C3 carbonyl group or the ethyl side chain under specific conditions:

  • Conversion to 4-Ethyl isatoic anhydride :
    Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media leads to the formation of 4-ethyl isatoic anhydride, a cyclic anhydride derivative .

    4-Ethyl isatinH+KMnO4/CrO34-Ethyl isatoic anhydride\text{this compound} \xrightarrow[\text{H}^+]{\text{KMnO}_4/\text{CrO}_3} \text{4-Ethyl isatoic anhydride}

    This reaction is critical for synthesizing bioactive heterocycles such as tryptanthrins .

  • Side-chain oxidation :
    The ethyl group at the 4-position can be oxidized to a carboxylic acid using ruthenium-based catalysts, yielding 4-carboxy isatin derivatives .

Reduction Reactions

Selective reduction of the carbonyl groups modifies the compound’s bioactivity:

  • Formation of 4-Ethyl indoline-2,3-dione :
    Sodium borohydride (NaBH₄) reduces the C3 carbonyl to a hydroxyl group, producing 4-ethyl indoline-2,3-dione . Catalytic hydrogenation (H₂/Pd-C) further reduces the C2 carbonyl to a methylene group, generating 4-ethyl indoline derivatives .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the 5- and 7-positions of the aromatic ring due to the electron-withdrawing effect of the carbonyl groups:

Reagent Product Conditions Yield
Bromine (Br₂)5-Bromo-4-ethyl isatinLewis acid (AlCl₃), 0–5°C75–80%
Chlorine (Cl₂)7-Chloro-4-ethyl isatinAcetic acid, RT65–70%
Nitric acid (HNO₃)5-Nitro-4-ethyl isatinH₂SO₄, 50°C60–65%

Regioselectivity is influenced by the ethyl group’s steric and electronic effects, with halogenation favoring the 5-position .

Condensation Reactions

This compound participates in aldol and Friedel-Crafts condensations to form complex heterocycles:

  • Aldol Condensation :
    Reacts with aldehydes/ketones (e.g., benzaldehyde) in the presence of a base (NaOH) to yield α,β-unsaturated oxindoles. For example:

    4-Ethyl isatin+PhCHONaOH4-Ethyl-3-benzylideneoxindole\text{this compound} + \text{PhCHO} \xrightarrow{\text{NaOH}} \text{4-Ethyl-3-benzylideneoxindole}

    These derivatives exhibit enhanced antiproliferative activity against cancer cells (e.g., IC₅₀ = 1.75 μM for compound 4l against K562 leukemia cells) .

  • Friedel-Crafts Alkylation :
    Copper-catalyzed reactions with indoles or pyrroles generate 3-aryl-3-hydroxy-2-oxindoles. For instance:

    4-Ethyl isatin+IndoleCu(OTf)₂4-Ethyl-3-(indol-3-yl)-2-oxindole\text{this compound} + \text{Indole} \xrightarrow{\text{Cu(OTf)₂}} \text{4-Ethyl-3-(indol-3-yl)-2-oxindole}

    This method achieves high enantioselectivity (up to 95% ee) using chiral Schiff-base catalysts .

N-Alkylation

The N1 position undergoes alkylation to enhance solubility or modify pharmacological properties:

  • Sodium hydride (NaH) method :
    Treatment with NaH in DMF, followed by reaction with alkyl halides (e.g., CH₃I), yields N-alkylated derivatives like N-methyl-4-ethyl isatin .

    4-Ethyl isatinDMFNaH, CH₃IN-Methyl-4-ethyl isatin\text{this compound} \xrightarrow[\text{DMF}]{\text{NaH, CH₃I}} \text{N-Methyl-4-ethyl isatin}
  • Bis-alkylation :
    Using dihaloalkanes (e.g., 1,2-dibromoethane) produces bis-N-alkylated derivatives, which are explored as corrosion inhibitors .

Electrochemical and Photochemical Reactions

Sustainable methods have been developed for functionalizing this compound:

  • Electrochemical decarboxylation :
    Generates spirooxindoles via radical intermediates in aqueous electrolytes .

  • Photochemical [2+2] cycloaddition :
    UV light induces cycloaddition with alkenes to form cyclobutane-fused oxindoles, useful in natural product synthesis .

Ring Expansion and Heterocycle Formation

Reaction with hydrazines or hydroxylamines leads to ring-expanded products:

  • Hydrazine derivatives :
    Forms pyrazolo[3,4-b]indoles, which are evaluated for antiviral activity .

  • Hydroxylamine derivatives :
    Produces isoxazolo[5,4-b]indoles under acidic conditions .

Key Mechanistic Insights

  • The ethyl group at C4 enhances electron density at the C5 and C7 positions, directing electrophilic substitution .

  • Steric hindrance from the ethyl group slows reactions at the C4 position, favoring C5/C7 reactivity .

  • Copper or palladium catalysts improve yields in cross-coupling and condensation reactions .

Scientific Research Applications

4-Ethyl isatin is a derivative of isatin (1H-indole-2,3-dione) with an ethyl group at the 4 position. Isatin derivatives have a wide range of applications due to their biological activities and use as building blocks in organic synthesis.

Scientific Research Applications

General Application: this compound is utilized as a versatile building block in the synthesis of complex organic molecules and heterocycles, which are crucial in drug discovery and material science.

Biological activities: Isatin derivatives exhibit diverse biological activities, including anticancer, antibacterial, antifungal, antidiabetic, anticonvulsant, anti-tubercular, anti-HIV, and neuroprotective properties . They also show anti-oxidant, anti-inflammatory, analgesic, and anti-anxiety activities .

Industrial applications: Isatin derivatives are used as corrosion inhibitors, fluorescent sensors, and in the dye industry .

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules and heterocycles. Isatin derivatives can undergo various chemical reactions, including oxidation, ring expansion, and Friedel-Crafts reactions . These reactions are fundamental to synthesizing other biologically important derivatives like tryptanthrin, indirubins, and 2-oxindoles . The compound is also a key component in তৈরিing dyes, pigments, and corrosion inhibitors.

Biology

This compound and its derivatives are studied for their interactions with biological macromolecules and their potential as enzyme inhibitors. Isatin and its derivatives have demonstrated therapeutic potential against various pathogenic microbes and are being explored for antibacterial applications .

Medicine

This compound derivatives are investigated for their anticancer, antiviral, and antibacterial properties. Isatin analogs have shown anti-proliferative effects on breast cancer cell lines, with studies highlighting the importance of electron-withdrawing halogen groups for improving activity . Isatin and its derivatives have demonstrated therapeutic potential against a variety of pathogenic microbes and are being explored for antibacterial applications .

Study on Caspase 3/7

Isatin derivatives can be designed and synthesized for biological characterization as caspase inhibitors . Caspases are a family of cysteine proteases that play essential roles in apoptosis, inflammation, and necrosis .

  • Isatin 1 was identified as an inhibitor of caspase 3 . Structural optimization led to the discovery of sulfonamide 2 (2.5 nM) . Radiolabeled isatins have the potential for imaging of apoptosis .
Biological ActivityDescription
AnticancerIsatin analogs have demonstrated anti-proliferative effects on MCF-7 breast cancer cell lines . The presence of electron-withdrawing halogen groups can improve the compound's activity. Isatin derivatives have been analyzed as inhibitors against various isoforms of carbonic anhydrases, with specific modifications leading to more selective compounds .
Antibacterial/AntifungalIsatin derivatives display therapeutic potential against a variety of pathogenic microbes . Schiff bases of isatin have been synthesized and screened for in vitro antibacterial and antifungal activities against gram-positive and gram-negative bacteria, as well as fungi .
Anti-diabeticIsatin derivatives are explored for their anti-diabetic activity, addressing disordered metabolism and high blood sugar levels associated with diabetes mellitus .
NeuroprotectiveIsatin and its derivatives have demonstrated neuroprotective effects, with isatin showing an effective restraining effect on MAO-B, which helps correct neurotransmitter balance in the brain . This supports normal neuronal function and suggests potential applications in treating neurodegenerative diseases such as senile dementia .
Enzyme InhibitionIsatin can act as a kinase inhibitor for various enzymes involved in cell growth and division. Isatin derivatives have been studied for their interactions with biological macromolecules and their potential as enzyme inhibitors. Studies have focused on the binding affinities of this compound with biological targets such as enzymes and receptors,

Mechanism of Action

The mechanism of action of 4-ethyl isatin involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor of enzymes such as tyrosine kinase and histone deacetylase, leading to the modulation of cellular signaling pathways and gene expression. These interactions result in various biological effects, including apoptosis (programmed cell death) and inhibition of cell proliferation.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • N-Alkyl Chain Parity : Even-numbered chains (e.g., ethyl) enhance cytoprotective activity compared to odd chains, attributed to conformational stability .
  • Electron-Withdrawing Groups (NO₂, CF₃O): Improve anticancer and antioxidant profiles by increasing electrophilicity and radical scavenging .
  • Hybridization Strategies : Linkers like hydrazides or triazoles improve target selectivity and bioavailability .

Biological Activity

4-Ethyl isatin, a derivative of isatin, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound (C_10H_9N_O) features an ethyl group at the 4-position of the isatin ring. This modification influences its biological activity and interaction with various biological targets.

Biological Activities

Recent studies have demonstrated that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Isatin derivatives, including this compound, have shown promising anticancer effects by targeting multiple pathways. They act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer cell proliferation. For example, this compound has been reported to inhibit HDAC activity, leading to apoptosis in cancer cells .
  • Antimicrobial Effects : Research indicates that this compound possesses antibacterial and antifungal properties. It has been effective against various pathogens, including Staphylococcus aureus and Candida albicans, showcasing its potential as a therapeutic agent for infectious diseases .
  • Neuroprotective Properties : The compound has also been investigated for its neuroprotective effects. Studies suggest that this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition may help in alleviating cognitive decline associated with such conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes, including HDAC and AChE. This inhibition alters the expression of genes involved in cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : this compound has shown the ability to modulate oxidative stress within cells, reducing ROS levels and thereby protecting against oxidative damage .
  • Interaction with Receptors : The compound may interact with specific cellular receptors, influencing signaling pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Anticancer Activity : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis via HDAC inhibition. The IC50 value for HDAC inhibition was found to be around 2.5 µM .
  • Antimicrobial Testing : In vitro tests revealed that this compound exhibited minimum inhibitory concentrations (MIC) against S. aureus and C. albicans at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .
  • Neuroprotection Assessment : In a model of Alzheimer's disease, administration of this compound improved cognitive function scores significantly compared to control groups, correlating with reduced AChE activity and lower levels of oxidative stress markers .

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerHDAC inhibition
AntimicrobialEnzyme inhibition
NeuroprotectiveAChE inhibition

Q & A

Q. What are the common synthetic routes for preparing 4-Ethyl isatin and its derivatives?

this compound derivatives are typically synthesized via substitution reactions at the N-, C2-, or C3-positions of the isatin core. Key methods include:

  • N-Substitution : Alkylation or acylation using ethylating agents (e.g., ethyl halides) under basic conditions .
  • C3 Functionalization : Condensation reactions (e.g., Schiff base formation) with aldehydes or amines, often catalyzed by acids or bases .
  • Green Synthesis : Eco-friendly protocols using aqueous media or microwave-assisted reactions to reduce solvent waste and improve yields .
    For reproducible synthesis, validate reaction conditions (temperature, pH, catalysts) using TLC or HPLC monitoring .

Q. How does solvent choice influence the solubility and crystallization of this compound?

The solubility of this compound is temperature-dependent and solvent-specific. For example:

  • In dichloromethane , solubility increases from 0.12 mol/L at 278.15 K to 0.45 mol/L at 333.15 K .
  • Use the modified Apelblat equation to model solubility thermodynamics and select solvents (e.g., acetone, ethyl acetate) for optimal crystallization .
    Characterize polymorphs via XRD and DSC to confirm crystalline purity .

Q. What analytical techniques are suitable for characterizing this compound derivatives?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity .
  • Spectroscopy :
    • 1H-NMR : Aromatic protons in DMSO-d6 appear at 6.87–7.09 ppm; shifts indicate substitution patterns .
    • FT-IR : Confirm carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and imine (C=N) bonds at 1600–1650 cm⁻¹ .
  • Isatin Test : Detect proline/hydroxyproline via colorimetric assays (0.02% isatin reagent in citrate buffer, pH 3–11) .

Advanced Research Questions

Q. How can molecular hybridization strategies enhance the antimicrobial activity of this compound derivatives?

Hybridizing this compound with pharmacophores like fluoroquinolones (e.g., ciprofloxacin) improves anti-TB activity by targeting Mycobacterium tuberculosis DNA gyrase:

  • Design : Link isatin’s C3 position to fluoroquinolones via methylene/ethylene spacers to optimize steric and electronic interactions .
  • Evaluation : Assess MIC values (e.g., ≤1 µg/mL against MTB H37Rv) using microplate Alamar Blue assays .
  • Mechanistic Insight : Perform molecular docking to predict binding affinities to gyrase B (PDB: 1KZN) .

Q. What structural modifications improve the anticancer activity of this compound derivatives?

  • Substituent Effects :
    • C5 Halogenation (e.g., Br, Cl) enhances apoptosis in SH-SY5Y neuroblastoma cells (IC₅₀ = 271.31 µM) by inhibiting LSD1-regulated autophagy .
    • Schiff Base Hybrids : Conjugation with thiocarbohydrazide increases antioxidant activity (EC₅₀ = 12–18 µM in DPPH assays) via radical scavenging .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm interactions with targets like tubulin or histone deacetylases .

Q. How do computational methods aid in optimizing this compound derivatives for specific targets?

  • DFT Studies : Calculate HOMO-LUMO gaps to predict redox behavior and stability of metal complexes (e.g., Cu²⁺-isatin Schiff bases) .
  • MD Simulations : Model binding dynamics to receptors (e.g., carbonic anhydrase IX) over 100 ns trajectories to assess residence times .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values using multiple linear regression (R² > 0.85) .

Q. What experimental protocols are used to evaluate the neuroprotective effects of this compound?

  • In Vitro : Treat SH-SY5Y cells with 50–200 µM this compound for 48 hours; measure proliferation via CCK-8 assays and apoptosis via Annexin V/PI staining .
  • In Vivo : Administer 10 mg/kg (i.p.) in MPTP-induced Parkinson’s models; quantify dopaminergic neuron survival via tyrosine hydroxylase immunohistochemistry .
  • Statistical Analysis : Apply one-way ANOVA with Tukey’s post-hoc test (p < 0.05) using GraphPad Prism .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (solvent, catalyst, temperature) and characterize intermediates .
  • Data Validation : Triplicate experiments with controls; report mean ± SD .
  • Ethics : Adhere to institutional guidelines for in vivo studies (e.g., ARRIVE 2.0) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.